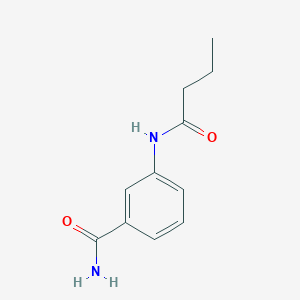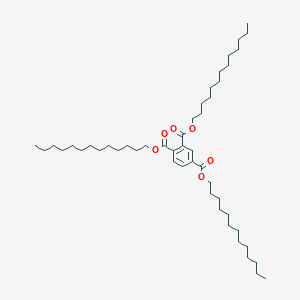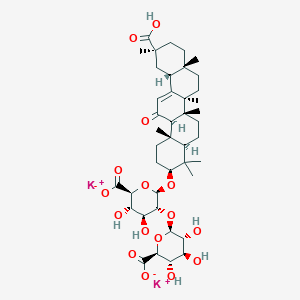
6-Acétyl-2,2-diméthylchroman-4-one
Vue d'ensemble
Description
6-Acetyl-2,2-dimethylchroman-4-one is a natural product found in Lasiolaena morii, Artemisia campestris, and other organisms with data available.
Applications De Recherche Scientifique
Chimie médicinale
La chromanone ou la chroman-4-one, qui comprend la 6-acétyl-2,2-diméthylchroman-4-one, est un composé hétérobicyclique important. Elle sert de bloc de construction en chimie médicinale pour l'isolement, la conception et la synthèse de nouveaux composés directeurs .
Activité anticancéreuse
La this compound a été identifiée comme un composé naturel à faible activité anticancéreuse . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Activité antiparasitaire
Certains analogues de la chroman-4-one, tels que la 6-hydroxy-2-(3-hydroxyphényl) chroman-4-one, la 6-hydroxy-2-(4-hydroxyphényl) chroman-4-one et la 2-(3,4-dihydroxyphényl)-6-hydroxychroman-4-one, ont montré une activité antiparasitaire . Cela indique que la this compound pourrait potentiellement être utilisée dans le développement de médicaments antiparasitaires.
Activités biologiques
Les analogues naturels et synthétiques de la chromanone, y compris la this compound, présentent diverses activités biologiques telles que l'activité anti-inflammatoire, anticoagulante, inhibitrice des œstrogènes, inhibitrice de l'anti-acétylcholinestérase (AchE), antivirale du VIH, anticonvulsivante, antidépressive, anticoronaire et antituberculeuse .
Chimie organique
Dans le domaine de la chimie organique, le comportement d'un groupe moléculaire donné peut être ajusté par la nature des substituants attachés . Cela suggère que la this compound pourrait être utilisée pour étudier les effets de différents substituants sur les propriétés du groupe chromanone.
Conception et développement de médicaments
Compte tenu de la polyvalence de la chromanone, elle peut être utilisée comme modèle dans la conception et le développement de médicaments . La large gamme d'activités pharmacologiques présentées par la chromanone en fait un échafaudage polyvalent dans le domaine de la découverte de médicaments.
Mécanisme D'action
Target of Action
6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity
Mode of Action
It has been identified as a bioactive constituent that exerts anti-obesity properties via suppressing adipocyte formation .
Biochemical Pathways
It is known to influence the process of adipogenesis .
Result of Action
It has been shown to have anti-obesity properties by suppressing adipocyte formation .
Analyse Biochimique
Biochemical Properties
6-Acetyl-2,2-dimethylchroman-4-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-platelet aggregation activity induced by arachidonic acid . The compound’s interaction with these biomolecules suggests its potential in modulating biochemical pathways related to inflammation and cancer . Additionally, 6-Acetyl-2,2-dimethylchroman-4-one has been shown to activate AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis .
Cellular Effects
6-Acetyl-2,2-dimethylchroman-4-one influences various cellular processes. It has been observed to suppress adipogenic differentiation of human bone marrow-derived mesenchymal stromal cells via activation of AMPK . This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 6-Acetyl-2,2-dimethylchroman-4-one involves its binding interactions with biomolecules. It has been found to inhibit certain enzymes and activate others, such as AMPK . These interactions result in changes in gene expression and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Acetyl-2,2-dimethylchroman-4-one have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 6-Acetyl-2,2-dimethylchroman-4-one maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Acetyl-2,2-dimethylchroman-4-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for optimizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
6-Acetyl-2,2-dimethylchroman-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulation of glucose and lipid metabolism, which are critical for maintaining energy homeostasis . Its impact on metabolic pathways highlights its potential in treating metabolic disorders .
Transport and Distribution
The transport and distribution of 6-Acetyl-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy .
Subcellular Localization
6-Acetyl-2,2-dimethylchroman-4-one is localized in specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its effects . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
6-acetyl-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWLEUNYCBGFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439263 | |
| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68799-41-7 | |
| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?
A1: 6-acetyl-2,2-dimethylchroman-4-one has demonstrated interesting biological activities in in vitro studies:
- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []
- Anti-platelet aggregation activity: 6-acetyl-2,2-dimethylchroman-4-one has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.
Q2: From which natural sources can 6-acetyl-2,2-dimethylchroman-4-one be isolated?
A2: 6-acetyl-2,2-dimethylchroman-4-one has been successfully isolated from the following plant sources:
- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded 6-acetyl-2,2-dimethylchroman-4-one as one of its bioactive constituents. []
- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of 6-acetyl-2,2-dimethylchroman-4-one. []
Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of 6-acetyl-2,2-dimethylchroman-4-one?
A3: Research suggests that 6-acetyl-2,2-dimethylchroman-4-one might exert its anti-adipogenic effects through multiple mechanisms:
- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.
- Modulation of adipogenic markers: 6-acetyl-2,2-dimethylchroman-4-one has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.
- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


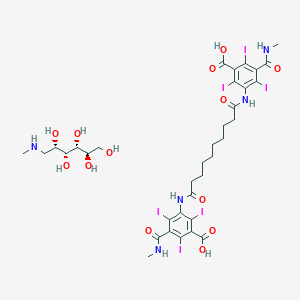
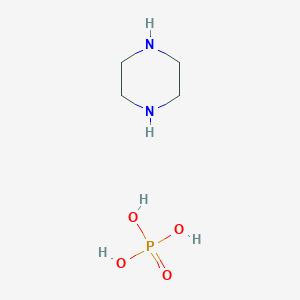
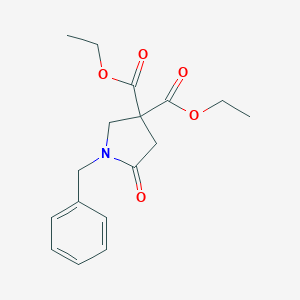
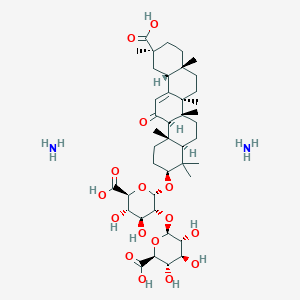


![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
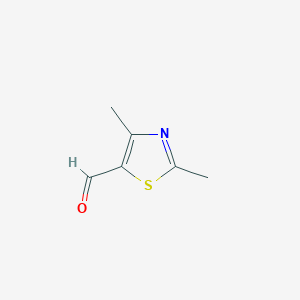
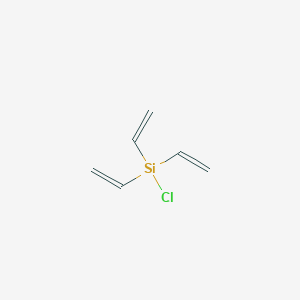
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)
